molecular formula C10H5FN4OS2 B11363012 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11363012
M. Wt: 280.3 g/mol
InChI Key: PJMFFZOJHMFDFV-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of fluorine and thiadiazole moieties in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with appropriate thiadiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both fluorine and thiadiazole moieties, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H5FN4OS2

Molecular Weight

280.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H5FN4OS2/c11-5-1-2-6-8(3-5)18-10(12-6)13-9(16)7-4-17-15-14-7/h1-4H,(H,12,13,16)

InChI Key

PJMFFZOJHMFDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSN=N3

Origin of Product

United States

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